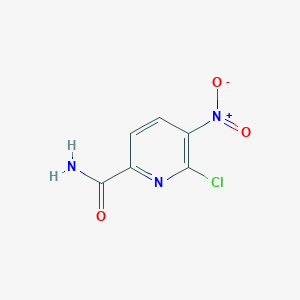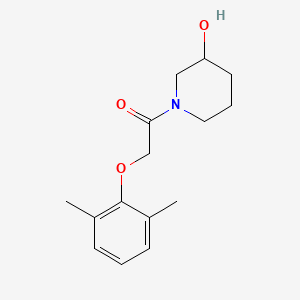![molecular formula C16H12N4O B12495976 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol](/img/structure/B12495976.png)
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol is a compound belonging to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antimicrobial, and anticancer properties . The structure of this compound consists of a triazole ring fused to a quinoxaline moiety, with a 4-methylphenyl group attached to the triazole ring.
Méthodes De Préparation
The synthesis of 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol typically involves the following steps :
Starting Materials: The synthesis begins with o-phenylenediamine and oxalic acid, which are refluxed in hydrochloric acid to form 1,4-dihydroquinoxaline-2,3-dione.
Formation of Dichloroquinoxaline: The dihydroquinoxaline is then treated with thionyl chloride in dichloroethane to produce 2,3-dichloroquinoxaline.
Cyclization: The dichloroquinoxaline undergoes cyclization with 4-methylphenylhydrazine to form the triazoloquinoxaline core.
Hydroxylation: Finally, the triazoloquinoxaline is hydroxylated to yield this compound.
Analyse Des Réactions Chimiques
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol has several scientific research applications :
Antiviral Activity: The compound has shown potential as an antiviral agent, particularly against certain strains of viruses.
Antimicrobial Activity: It exhibits broad-spectrum antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
Anticancer Activity: The compound has been studied for its anticancer properties, particularly its ability to inhibit the growth of various cancer cell lines.
Molecular Docking Studies: It has been used in molecular docking studies to explore its binding affinity with various biological targets, aiding in drug design and development.
Mécanisme D'action
The mechanism of action of 1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol involves several pathways :
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Inhibition of Enzymes: It inhibits key enzymes involved in viral replication and bacterial cell wall synthesis.
Induction of Apoptosis: The compound can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Comparaison Avec Des Composés Similaires
1-(4-Methylphenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-ol can be compared with other similar compounds :
1,2,4-Triazolo[4,3-a]quinoxaline: This compound shares the same core structure but lacks the 4-methylphenyl group, which may affect its biological activity.
1,2,4-Triazolo[4,3-a]quinoxaline-1-thiol: This derivative has a thiol group instead of a hydroxyl group, which can influence its reactivity and binding properties.
Pyrimido-quinoxaline: This isostere has a pyrimidine ring instead of a triazole ring, leading to different biological activities.
Propriétés
Formule moléculaire |
C16H12N4O |
|---|---|
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
1-(4-methylphenyl)-5H-[1,2,4]triazolo[4,3-a]quinoxalin-4-one |
InChI |
InChI=1S/C16H12N4O/c1-10-6-8-11(9-7-10)14-18-19-15-16(21)17-12-4-2-3-5-13(12)20(14)15/h2-9H,1H3,(H,17,21) |
Clé InChI |
KWUOKGFKJDUMEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12495900.png)
![N-(4-bromophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B12495902.png)

![2-{4-[4-(acetylamino)-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl]-2-methoxyphenoxy}-N-(4-chlorophenyl)acetamide](/img/structure/B12495914.png)

![Propyl 5-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495918.png)



![ethyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12495943.png)
![2-(4-Methylphenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B12495948.png)
![methyl 2-{3-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B12495956.png)


